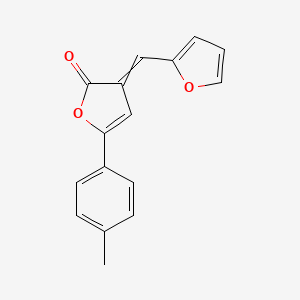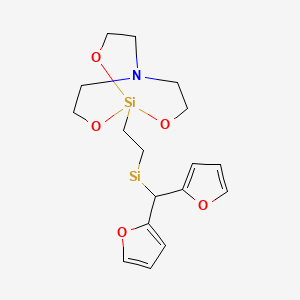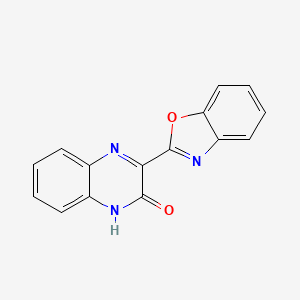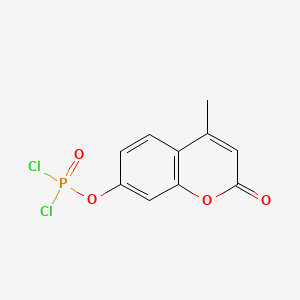
Cyclodoheptacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodoheptacontane is a large cycloalkane with the molecular formula C₇₂H₁₄₄ . It is a member of the cycloalkane family, which consists of hydrocarbons with carbon atoms arranged in a ring structure. This compound is notable for its large ring size, containing 72 carbon atoms, making it a subject of interest in the study of molecular motion and crystallization behavior .
Preparation Methods
The synthesis of cyclodoheptacontane can be complex due to its large ring size. One common method involves the cyclization of long-chain alkanes under specific conditions. The preparation typically requires:
High dilution techniques: to favor intramolecular cyclization over intermolecular reactions.
Catalysts: such as strong acids or bases to facilitate the cyclization process.
Temperature control: to ensure the stability of the intermediate compounds.
Industrial production methods are less common due to the specialized nature of this compound, but they would likely involve similar principles with optimization for scale and yield.
Chemical Reactions Analysis
Cyclodoheptacontane, like other cycloalkanes, can undergo various chemical reactions:
Oxidation: It can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can reduce this compound to form linear alkanes using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms into the ring, typically using reagents like chlorine or bromine under UV light.
The major products of these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclodoheptacontane has several applications in scientific research:
Biology: Its unique structure makes it useful in the study of membrane models and the behavior of large ring compounds in biological systems.
Medicine: While not directly used in medicine, its derivatives and related compounds can be studied for potential therapeutic applications.
Industry: this compound can be used in the development of new materials with specific properties, such as high thermal stability and unique mechanical characteristics.
Mechanism of Action
The mechanism by which cyclodoheptacontane exerts its effects is primarily related to its physical and chemical properties. Its large ring structure allows for unique interactions with other molecules, influencing its behavior in various environments. The molecular targets and pathways involved are typically studied in the context of its interactions with other compounds and materials.
Comparison with Similar Compounds
Cyclodoheptacontane can be compared to other large ring cycloalkanes, such as:
These compounds share similar properties but differ in ring size and specific chemical behaviors. This compound’s uniqueness lies in its intermediate ring size, offering a balance between the properties of smaller and larger cycloalkanes.
Properties
CAS No. |
63217-76-5 |
|---|---|
Molecular Formula |
C72H144 |
Molecular Weight |
1009.9 g/mol |
IUPAC Name |
cyclodoheptacontane |
InChI |
InChI=1S/C72H144/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-72H2 |
InChI Key |
HNWUSCFMYDWTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


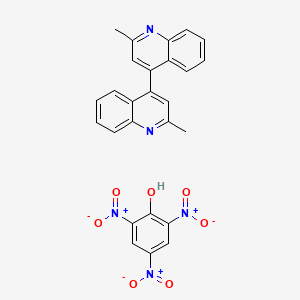
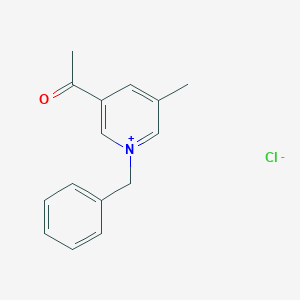
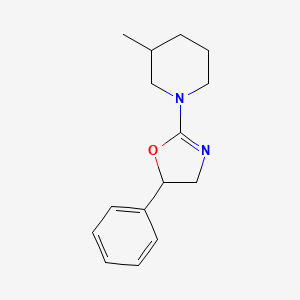
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
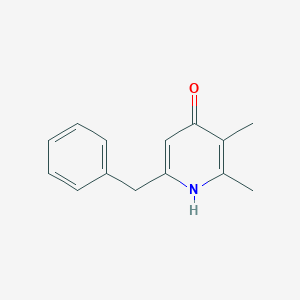
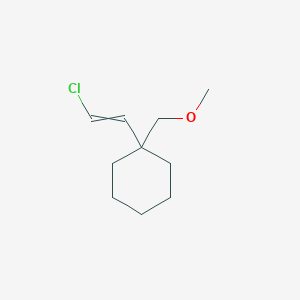

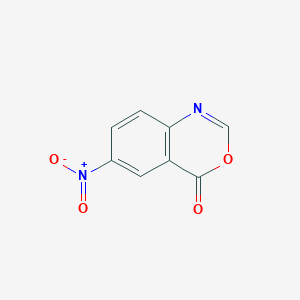
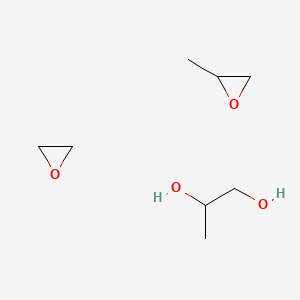
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
